molecular formula C7H5ClN2O B3219251 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190316-89-2

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3219251
CAS No.: 1190316-89-2
M. Wt: 168.58 g/mol
InChI Key: JEGKMXTZIDRFNF-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a chlorine atom at position 3 and a hydroxyl group at position 4. This compound is structurally related to intermediates in pharmaceutical synthesis, such as kinase inhibitors or bioactive scaffolds .

Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGKMXTZIDRFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283416
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-89-2
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolopyridine Family

The following table compares key structural and functional attributes of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol with related pyrrolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Groups Key Applications/Properties References
1H-Pyrrolo[3,2-b]pyridin-6-ol C₇H₆N₂O 134.14 -OH (6) Hydroxyl Semiconductor precursors, intermediates
3-Chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid C₈H₅ClN₂O₂ 196.59 -Cl (3), -COOH (6) Carboxylic acid Pharmaceutical intermediates
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride C₇H₄Cl₂N₂O₂S 251.09 -Cl (6), -SO₂Cl (3) Sulfonyl chloride Reactive intermediate for sulfonamides
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate C₁₀H₉ClN₂O₂ 224.64 -Cl (7), -COOEt (2) Ester Medicinal chemistry building block
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₄BrClN₂O 247.48 -Br (3), -Cl (6), -OH (4) Halogens, hydroxyl Dual halogenation for enhanced reactivity
Key Observations:
  • Functional Group Influence : The hydroxyl group in this compound enhances solubility in polar solvents compared to its carboxylic acid (C₈H₅ClN₂O₂) and sulfonyl chloride (C₇H₄Cl₂N₂O₂S) analogs, which exhibit higher reactivity for conjugation or derivatization .
  • Isomeric Differences : Substitution patterns (e.g., pyrrolo[3,2-b] vs. pyrrolo[2,3-b]) significantly impact electronic properties and binding affinities in biological systems .

Thermal and Optical Properties

While thermal stability data for this compound are unavailable, highlights that halogenated thienothiophenes (e.g., 2,5-dibromothieno[3,2-b]thiophene) exhibit high thermal stability (decomposition >300°C) and p-type semiconductor behavior due to extended π-conjugation. By analogy, the chlorine substituent in pyrrolopyridines may similarly enhance thermal resilience and charge transport properties .

Pharmaceutical Relevance

  • Kinase Inhibition : Analogues like 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride (C₇H₈Cl₂N₂, ) are utilized in kinase inhibitor synthesis, suggesting that this compound could serve as a scaffold for targeted therapies.
  • Biological Activity: The hydroxyl group at position 6 may facilitate hydrogen bonding with biological targets, as seen in 6-aminopyridin-3-ol (C₅H₆N₂O, ), which is used in nucleotide analogs .

Material Science Potential

The parent compound 1H-pyrrolo[3,2-b]pyridin-6-ol () has been explored for optoelectronic applications. Chlorination at position 3 could further tune its bandgap and solubility for organic electronics .

Biological Activity

3-Chloro-1H-pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a pyrrolo[3,2-b]pyridine core with a chlorine substituent at the 3-position and a hydroxyl group at the 6-position. The synthesis of this compound can be achieved through various methods, including the cyclization of 2-prop-1-ynylpyridin-3-amines under copper iodide catalysis.

Enzyme Inhibition and Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. For instance, derivatives of this compound have been studied for their potential as inhibitors of gastric acid secretion by modulating receptor activity.

Table 1: Biological Activities of Related Pyrrolo Compounds

Compound NameActivity TypeTargetIC50 (µM)
Pyrrolo[3,4-c]pyridineEnzyme InhibitionHIV Integrase6–22
4-Phenoxy DerivativeInsulin SensitivityAdipocytes0.3–100
3-Chloro DerivativeAntiviral ActivityHIV-1 IntegraseSignificant inhibition

Antiviral Properties

The compound has shown promising antiviral properties, particularly against HIV. Derivatives have demonstrated significant inhibition of HIV integrase activity, suggesting their potential as therapeutic agents in antiviral drug development. Additionally, studies have indicated that certain pyrrolo derivatives exhibit activity against respiratory syncytial virus (RSV), further highlighting their antiviral capabilities .

Case Studies

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of pyrrolo derivatives, researchers found that specific compounds exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells. This selective activity suggests the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Insulin Sensitivity Enhancement

Another investigation focused on the insulin-sensitizing effects of pyrrolo derivatives. The study reported that certain compounds significantly increased insulin sensitivity in mouse adipocytes by up to 37.4% compared to control groups. This finding underscores the metabolic relevance of these compounds in treating diabetes-related conditions .

The mechanisms underlying the biological activities of this compound involve its ability to interact with various biological receptors and enzymes. Interaction studies have demonstrated its binding affinity with targets critical for enzyme regulation and receptor modulation. Such interactions are crucial for understanding its therapeutic effects and optimizing its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 2
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-ol

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